![molecular formula C12H11N3O2 B14000740 3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole CAS No. 52182-88-4](/img/structure/B14000740.png)
3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is a heterocyclic compound with a pyrazole core structure. This compound is characterized by the presence of two methyl groups at positions 3 and 5 of the pyrazole ring and a 2-nitrophenylmethylene group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- typically involves the condensation of 3,5-dimethylpyrazole with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Amino derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Substituted aromatic pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical sensors .
Wirkmechanismus
The mechanism of action of 4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the 2-nitrophenylmethylene group, resulting in different chemical reactivity and biological activity.
2-Nitrobenzaldehyde: Contains the nitro group but lacks the pyrazole ring, leading to different applications and properties.
4-Amino-3,5-dimethylpyrazole: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications .
Uniqueness
4H-Pyrazole,3,5-dimethyl-4-[(2-nitrophenyl)methylene]- is unique due to the combination of the pyrazole ring and the 2-nitrophenylmethylene group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
52182-88-4 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[(2-nitrophenyl)methylidene]pyrazole |
InChI |
InChI=1S/C12H11N3O2/c1-8-11(9(2)14-13-8)7-10-5-3-4-6-12(10)15(16)17/h3-7H,1-2H3 |
InChI-Schlüssel |
KUIGAWURIBZCFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C1=CC2=CC=CC=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


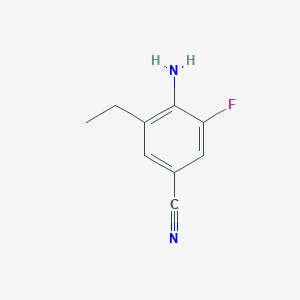
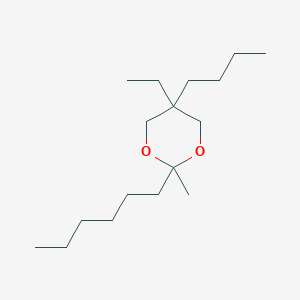
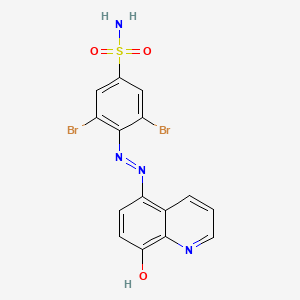
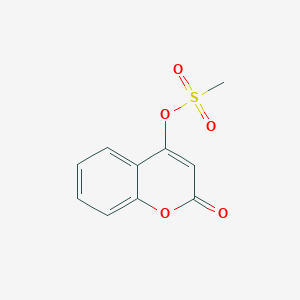
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
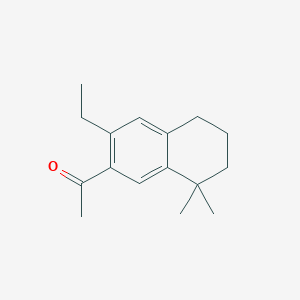
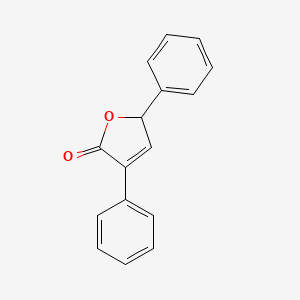
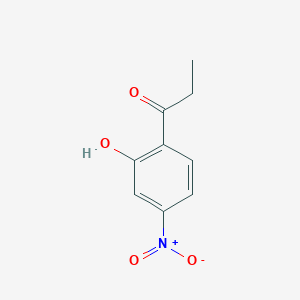
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
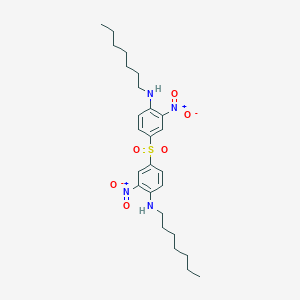
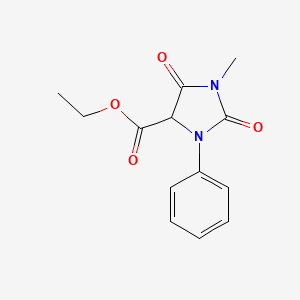


![2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid](/img/structure/B14000718.png)
